molecular formula C14H21N3O2 B7588646 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid

3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid

Katalognummer B7588646
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: YQRHVGYAARQFNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid, also known as EPPTB, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising therapeutic target for various neurological and psychiatric disorders.

Wirkmechanismus

3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of mGluR5, 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid reduces the excitatory neurotransmission mediated by glutamate, which is implicated in various neurological and psychiatric disorders. The precise mechanism of action of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid is still being investigated, but it is thought to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in reward and motivation, and to decrease the expression of pro-inflammatory cytokines, which are implicated in neuroinflammation. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is highly selective for mGluR5, which reduces the risk of off-target effects. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has some limitations, such as its low solubility in water and its limited bioavailability in vivo. These limitations need to be taken into account when designing experiments and interpreting results.

Zukünftige Richtungen

For research include the development of more potent and selective mGluR5 antagonists, the investigation of the effects of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid in human subjects, and the identification of new drug targets for the treatment of these disorders. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid also has potential applications in other fields, such as cancer research and drug discovery.

Synthesemethoden

3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the pyrimidine and piperidine intermediates, which are then coupled together using standard peptide coupling reagents. The final product is obtained after purification by column chromatography and recrystallization. The synthesis method has been optimized to provide high yields and purity of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid.

Wissenschaftliche Forschungsanwendungen

3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has been extensively used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as addiction, anxiety, depression, schizophrenia, and Parkinson's disease. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has also been used to investigate the neurobiological mechanisms underlying these disorders and to identify new drug targets.

Eigenschaften

IUPAC Name

3-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-12-8-13(16-10-15-12)17-7-3-4-11(9-17)5-6-14(18)19/h8,10-11H,2-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRHVGYAARQFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.